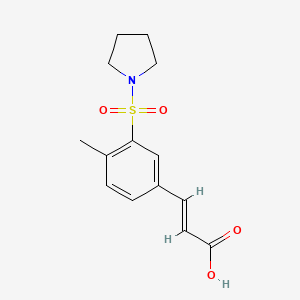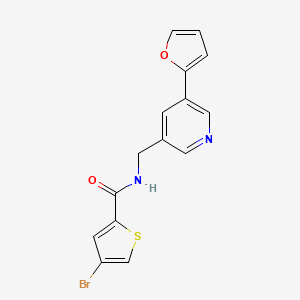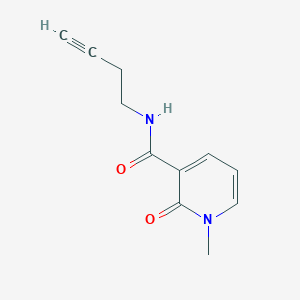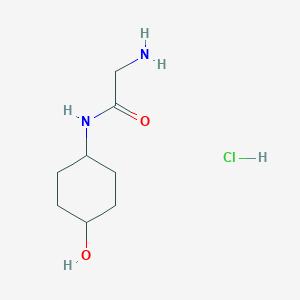![molecular formula C11H21N B2381704 Spiro[5.5]undecan-3-amine CAS No. 3643-22-9](/img/structure/B2381704.png)
Spiro[5.5]undecan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[5.5]undecan-3-amine is a chemical compound with the molecular formula C11H21N . It has an average mass of 167.291 Da and a monoisotopic mass of 167.167404 Da .
Synthesis Analysis
The synthesis of spiro[5.5]undecan-3-amine derivatives has been reported in the literature . These derivatives contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis
The molecular structure of spiro[5.5]undecan-3-amine is characterized by its unique spirocyclic configuration . This structure is chiral due to the helicity of the spirane skeleton .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Scaffolds for Drug Discovery Spiro[5.5]undecan-3-amine's synthesis is inspired by bioactive natural products such as histrionicotoxins. Researchers have developed robust syntheses of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, using ring-closing metathesis (RCM) as a key step. These scaffolds, containing amino groups, serve as building blocks for lead generation libraries through amide formation or reductive amination procedures (Jenkins et al., 2009).
Chiral Separation and Configuration Determination Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have garnered attention for their potential applications in the pharmaceutical industry. They are used as active ingredients, catalysts, or surface modifiers. For instance, 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane and its derivatives were synthesized and successfully separated into enantiomers. The configurations of these enantiomers were proposed based on specific optical rotation measurements and Lowe's rule (Liang et al., 2008).
Stereochemistry and Crystal Structures The synthesis of spiro[5.5]undecane derivatives, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, showcases the compound's structural versatility. Detailed stereochemical investigations and crystallographic characterizations have been conducted to understand the structural nuances of these derivatives (Mihis et al., 2012).
Applications in Material Science and Chemistry
Thermal Degradation Study in Intumescent Polymers Spiro[5.5]undecane derivatives have been used in the study of intumescent polymers. Specifically, the thermal degradation study of polymers containing the spirophosphorus moiety in the backbone revealed insights into the release of gases and the formation of various aromatic compounds upon degradation. This research contributes to understanding the behavior of such materials under high temperatures (Sivasamy et al., 2010).
Synthesis and Evaluation of Copolymers Spiro[5.5]undecane derivatives have been used in the synthesis of copolymers, examining the volume changes during cationic crosslinking. The study on spiro orthocarbonate (SOC) monomers highlights the importance of the SOC moiety in controlling volume shrinkage and expansion during the crosslinking process. Such insights are valuable for the development of materials with specific volumetric properties (Kume et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
spiro[5.5]undecan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERJJQGHJOXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)


![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)





